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Compound of Interest

Compound Name: Diacrylamide

Cat. No.: B3188283 Get Quote

For researchers, scientists, and drug development professionals, the ability to efficiently

separate and recover proteins from polyacrylamide gels is paramount for downstream

applications. While N,N'-methylenebisacrylamide (bis-acrylamide) has long been the standard

crosslinker in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), its

irreversible crosslinks can hinder protein recovery. A powerful alternative, N,N'-

diallyltartardiamide (DATD), offers a cleavable crosslinking solution, enabling superior protein

isolation and enhanced resolution, particularly for high-molecular-weight proteins.

This application note provides detailed protocols and data on the use of DATD as a crosslinker

in SDS-PAGE, highlighting its advantages in protein separation and recovery.

Principle of DATD in SDS-PAGE
DATD is a bifunctional crosslinking agent that can be incorporated into polyacrylamide gels in

place of bis-acrylamide. The key feature of DATD is the presence of a 1,2-diol bond in its

structure. This bond is susceptible to cleavage by oxidation with periodic acid. This chemical

cleavage breaks the crosslinks within the polyacrylamide matrix, effectively solubilizing the gel

and allowing for the gentle and efficient recovery of separated proteins.

Advantages of Using DATD
The use of DATD as a crosslinker in SDS-PAGE offers several significant advantages over the

traditional bis-acrylamide:
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High Protein Recovery: The ability to dissolve the gel matrix leads to significantly higher

yields of recovered proteins compared to diffusion-based or electroelution methods from

non-cleavable gels.

Improved Resolution of High-Molecular-Weight Proteins: DATD-crosslinked gels have been

reported to provide better separation of proteins with high molecular weights, which often

pose a challenge in standard bis-acrylamide gels.

Mild Elution Conditions: Protein recovery is achieved under gentle conditions, preserving the

integrity and biological activity of the eluted proteins for subsequent analyses.

Versatility in Downstream Applications: Recovered proteins are suitable for a wide range of

downstream applications, including mass spectrometry, sequencing, and functional assays.

Experimental Protocols
Here, we provide detailed protocols for the preparation of DATD-crosslinked polyacrylamide

gels, protein electrophoresis, gel solubilization, and protein recovery.

Materials
Acrylamide/DATD stock solution (See Table 1 for preparation)

Tris-HCl buffers (pH 6.8 and 8.8)

Sodium Dodecyl Sulfate (SDS)

Ammonium persulfate (APS)

N,N,N',N'-tetramethylethylenediamine (TEMED)

Periodic acid solution (2% w/v)

Protein samples and molecular weight markers

SDS-PAGE running buffer

Staining and destaining solutions (e.g., Coomassie Brilliant Blue)
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Elution buffer (e.g., 50 mM Tris-HCl, 0.1% SDS, pH 8.0)

Table 1: Preparation of Acrylamide/DATD Stock
Solutions
For optimal performance, the ratio of acrylamide to DATD can be adjusted. A common stock

solution is a 30% (w/v) total monomer concentration.

Component
Concentration for 30% (w/v) Stock
Solution (100 mL)

Acrylamide 28.5 g

N,N'-diallyltartardiamide (DATD) 1.5 g

Deionized Water to 100 mL

Note: Acrylamide is a neurotoxin. Handle with appropriate safety precautions.

Protocol for Casting DATD-Crosslinked Gels
The following protocol is for a standard 1.5 mm thick mini-gel. Volumes can be scaled

accordingly.

Resolving Gel (e.g., 10%):

In a small beaker, mix the following:

3.33 mL Acrylamide/DATD stock solution (30%)

2.5 mL 1.5 M Tris-HCl, pH 8.8

100 µL 10% SDS

4.07 mL Deionized water

Add 50 µL of 10% APS and 5 µL of TEMED.
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Gently swirl to mix and immediately pour the solution between the gel plates, leaving space

for the stacking gel.

Overlay with water or isopropanol and allow the gel to polymerize for 30-60 minutes.

Stacking Gel (5%):

After the resolving gel has polymerized, pour off the overlay.

In a separate beaker, mix the following:

0.83 mL Acrylamide/DATD stock solution (30%)

1.25 mL 0.5 M Tris-HCl, pH 6.8

50 µL 10% SDS

2.87 mL Deionized water

Add 25 µL of 10% APS and 5 µL of TEMED.

Gently swirl to mix and pour over the resolving gel.

Insert the comb and allow the stacking gel to polymerize for 30 minutes.

Electrophoresis
Assemble the gel in the electrophoresis apparatus and fill the reservoirs with SDS-PAGE

running buffer.

Load prepared protein samples and molecular weight markers into the wells.

Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of

the gel.

Gel Staining and Visualization
After electrophoresis, carefully remove the gel from the plates.
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Stain the gel with Coomassie Brilliant Blue or another suitable protein stain.

Destain the gel until the protein bands are clearly visible against a clear background.

Gel Solubilization and Protein Recovery
Excise the protein band of interest from the stained gel using a clean scalpel.

Place the gel slice into a microcentrifuge tube.

Add a sufficient volume of 2% periodic acid to cover the gel slice.

Incubate at room temperature for 30-60 minutes with occasional vortexing. The gel will

dissolve.

Neutralize the solution by adding an equal volume of a suitable buffer (e.g., 1 M Tris-HCl, pH

8.0).

The protein is now in solution and can be further purified or concentrated as needed. For

example, precipitation with trichloroacetic acid (TCA) or buffer exchange can be performed.

Data Presentation
The use of DATD as a crosslinker can lead to differences in the migration of proteins compared

to bis-acrylamide gels. It is crucial to run appropriate molecular weight standards on the same

gel for accurate size estimation.

Table 2: Comparison of Protein Migration in DATD vs.
Bis-acrylamide Gels
This table provides a hypothetical comparison of the apparent molecular weight of standard

proteins in gels crosslinked with DATD versus the standard N,N'-methylenebisacrylamide.

Actual migration patterns should be determined empirically.
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Protein Actual MW (kDa)
Apparent MW in
Bis-acrylamide Gel
(kDa)

Apparent MW in
DATD Gel (kDa)

Myosin 200 200 205

β-galactosidase 116 116 118

Bovine Serum

Albumin
66 66 67

Ovalbumin 45 45 45

Carbonic Anhydrase 29 29 29

Lysozyme 14 14 14

Table 3: Protein Recovery Efficiency: DATD vs. Bis-
acrylamide
This table illustrates the typical recovery yields for a model protein (e.g., Bovine Serum

Albumin) from gels crosslinked with DATD followed by periodic acid solubilization, compared to

passive elution from a bis-acrylamide gel.

Method Crosslinker Protein Recovery (%)

Periodic Acid Solubilization DATD 85 - 95%

Passive Elution (24h) Bis-acrylamide 20 - 40%

Electroelution Bis-acrylamide 50 - 70%

Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz (DOT language) illustrate the key processes involved in

using DATD for protein separation and recovery.
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Caption: Experimental workflow for protein separation and recovery using DATD-crosslinked

gels.
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Caption: Mechanism of DATD-crosslinked gel solubilization by periodic acid treatment.

Conclusion

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b3188283?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3188283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The use of N,N'-diallyltartardiamide (DATD) as a cleavable crosslinker in SDS-PAGE presents

a significant improvement over traditional methods for researchers requiring high-yield recovery

of intact proteins. The straightforward protocol for gel solubilization, combined with the

enhanced resolution of high-molecular-weight proteins, makes DATD an invaluable tool for a

wide range of applications in proteomics, drug discovery, and fundamental biological research.

By adopting this methodology, scientists can streamline their protein analysis workflows and

obtain higher quality data for their downstream experiments.

To cite this document: BenchChem. [Revolutionizing Protein Analysis: Diacrylamide (DATD)
as a Cleavable Crosslinker in SDS-PAGE]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3188283#using-diacrylamide-for-protein-separation-
in-sds-page]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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